3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine
Description
3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is a brominated heterocyclic compound featuring a fused pyrrole-pyridine scaffold. The bromine atom at position 3 and the methyl group at position 7 introduce steric and electronic modifications that influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-10-3-6-7(9)4-11-8(5)6/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMJXOXACYHNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC2=C1NC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20646762 | |
| Record name | 3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-40-1 | |
| Record name | 3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20646762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine typically involves the bromination of 7-methyl-1H-pyrrolo[3,2-c]pyridine. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The reaction proceeds via electrophilic aromatic substitution, where the bromine atom is introduced at the third position of the pyrrolo[3,2-c]pyridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of derivatives with various functional groups replacing the bromine atom.
Oxidation: Introduction of carbonyl or hydroxyl groups.
Reduction: Formation of dehalogenated or partially reduced products.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrrolo[3,2-c]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the pyrrolo[3,2-c]pyridine scaffold can enhance its potency against ovarian and breast cancer cells while maintaining lower toxicity towards non-cancerous cells .
Table 1: Cytotoxicity of Pyrrolo[3,2-c]pyridine Derivatives
| Compound | Cell Line Tested | IC50 (μM) | Toxicity Level |
|---|---|---|---|
| Compound A | Ovarian Cancer Cells | 12 | Moderate |
| Compound B | Breast Cancer Cells | 15 | Low |
| Compound C | Non-Cancerous Cardiac Cells | >50 | Minimal |
1.2 Antiviral Activity
3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine derivatives have also been explored for their antiviral properties. Certain analogs demonstrated low micromolar inhibitory potency against viral integrases, indicating their potential as antiviral agents. The selectivity and reduced cytotoxicity of these compounds make them promising candidates for further development in antiviral therapies .
2.1 Antidiabetic Properties
Research has shown that pyrrolo[3,2-c]pyridine derivatives can stimulate glucose uptake in muscle and fat cells, thereby potentially serving as antidiabetic agents. Studies indicate that specific substitutions on the pyrrolo ring enhance insulin sensitivity and glucose incorporation into lipids, which could lead to novel treatments for diabetes .
2.2 Sedative and Analgesic Effects
Some studies have reported sedative and analgesic activities associated with pyrrolo[3,2-c]pyridine derivatives. These compounds were evaluated in various animal models for their effects on locomotor activity and pain response. While some derivatives showed promise in reducing pain responses in writhing tests, others did not demonstrate significant analgesic effects compared to standard analgesics like acetylsalicylic acid .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its biological activity:
- Substitution Effects: The position and type of substituents on the pyrrolo ring significantly influence the compound's biological activity. For example, modifications at the 4-position have been linked to increased insulin sensitivity.
- Ring Size Variations: Variations in the size of the heterocyclic ring can affect the binding affinity and selectivity towards biological targets such as kinases involved in cancer progression.
Mechanism of Action
The mechanism of action of 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. In medicinal chemistry, it acts as an inhibitor of certain kinases by binding to the active site and blocking the phosphorylation process. This inhibition can lead to the disruption of cell signaling pathways, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Features
The table below compares key structural attributes of 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine with structurally related derivatives:
Antiproliferative Effects
- This compound: Exhibits antiproliferative activity with IC50 values in the micromolar to nanomolar range, attributed to its rigid scaffold enhancing target binding .
- Chromeno[3,2-c]pyridines: Derivatives like 1,2,3,4-tetrahydrochromeno[3,2-c]pyridin-10-one show MAO-B inhibition but weaker cholinesterase (ChE) activity, highlighting scaffold-dependent selectivity .
Enzyme Inhibition
- MAO Inhibitors: Chromeno[3,2-c]pyridines achieve single-digit micromolar IC50 values against MAO-B, whereas pyrrolo[3,2-c]pyridines are underexplored in this context .
- Structural Influence : The methyl group in this compound may enhance blood-brain barrier penetration compared to unmethylated analogs .
Structure-Activity Relationship (SAR) Insights
- Halogen Position : Bromine at C3 (vs. C7) in pyrrolo[3,2-c]pyridines may optimize steric interactions with hydrophobic enzyme pockets .
- Substituent Effects : Methyl groups improve metabolic stability, as seen in 3-chloro-7-methyl-1H-pyrrolo[2,3-c]pyridine, though chlorine’s smaller size may reduce potency compared to bromine .
- Ring System Variation : Pyrrolo[2,3-b]pyridines (e.g., 5-bromo-3-ethynyl derivatives) exhibit distinct electronic profiles due to differing nitrogen positions, impacting π-stacking interactions .
Biological Activity
3-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound consists of a fused pyrrole and pyridine ring system, with a bromine atom at the third position of the pyrrole ring and a methyl group at the seventh position of the pyridine ring. This distinctive arrangement positions it as a promising candidate for various biological applications.
- Molecular Formula : C₇H₆BrN₂
- Molecular Weight : Approximately 211.06 g/mol
- Structural Features : The presence of nitrogen atoms within its rings enhances its reactivity and potential for forming complex organic molecules.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. While specific targets for this compound are not fully elucidated, related derivatives have shown various therapeutic potentials, including antimicrobial, anticancer, and anti-inflammatory activities.
Table 1: Similar Compounds and Their Biological Activities
| Compound Name | Structural Features | Similarity Index | Notable Activity |
|---|---|---|---|
| 6-Bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine | Similar fused ring structure | 0.90 | Anticancer |
| 5-Bromo-1H-pyrrolo[2,3-c]pyridine | Different bromination position | 0.72 | Antimicrobial |
| 3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine | Additional bromine substitution | 0.77 | Antiviral |
| 6-Bromo-1H-pyrrolo[3,2-c]pyridine | Similar core structure but different substituents | 0.90 | Anti-inflammatory |
Anticancer Activity
A study investigating the antiproliferative effects of pyrrolo[3,2-c]pyridine derivatives found that certain modifications led to enhanced activity against cancer cell lines. For instance, a derivative exhibited an IC₅₀ value of 0.025 μM against MPS1 (monopolar spindle 1) kinase, indicating potent inhibitory effects on cancer cell proliferation .
Antimicrobial Properties
Pyrrolo[3,4-c]pyridine derivatives have shown efficacy against resistant strains of bacteria such as E. coli. One derivative demonstrated an EC₅₀ value of 0.073 µM in in vivo assays using cynomolgus monkeys, suggesting strong antimicrobial potential .
Anti-inflammatory Effects
Research on the anti-inflammatory properties of pyrrolo[3,2-c]pyridine derivatives indicates that these compounds can modulate inflammatory pathways effectively. A specific compound was found to significantly reduce pro-inflammatory cytokines in vitro .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the presence of nitrogen atoms in its structure may facilitate interactions with various biological targets such as enzymes and receptors involved in disease processes.
Q & A
Q. What are the optimal synthetic routes for 3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine?
The compound can be synthesized via regioselective bromination of 7-methyl-1H-pyrrolo[3,2-c]pyridine using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C . Alternatively, cross-coupling reactions (e.g., Suzuki-Miyaura) with boronic acids are facilitated by Pd(PPh₃)₄ catalysts in polar solvents like tetrahydrofuran (THF) or dioxane .
Q. How can the purity and structural integrity of this compound be validated?
High-performance liquid chromatography (HPLC) with ≥98% purity thresholds is recommended for quality control . Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms substitution patterns, while X-ray crystallography resolves ambiguities in regiochemistry .
Q. What solvents are suitable for reactions involving this compound?
Polar aprotic solvents (DMF, DMSO, THF) enhance solubility and reaction efficiency due to the compound’s aromatic and heterocyclic nature. Acetonitrile is preferred for halogenation reactions to minimize side products .
Q. How can researchers address low yields in cross-coupling reactions?
Optimize catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄) and use degassed solvents to prevent palladium deactivation. Pre-activation of boronic acids with potassium carbonate improves coupling efficiency .
Advanced Research Questions
Q. What strategies are effective for designing structure-activity relationship (SAR) studies with this scaffold?
Introduce substituents at the 3-bromo or 7-methyl positions to probe steric/electronic effects. For example, replacing bromine with cyano or acetyl groups modulates electron density, impacting binding to targets like colchicine-binding sites . Bioisosteric replacements (e.g., thiophene for pyridine) can enhance metabolic stability .
Q. How can contradictory biological activity data be resolved across studies?
Variations in cytotoxicity assays (e.g., MTT vs. SRB protocols) may explain discrepancies. Standardize cell lines (e.g., HeLa, MCF-7) and control for solvent effects (e.g., DMSO concentration ≤0.1%) to ensure reproducibility .
Q. What computational methods predict the compound’s binding affinity to CNS targets?
Molecular dynamics (MD) simulations using AMBER or GROMACS, combined with free-energy perturbation (FEP), model interactions with receptors like sterol 14α-demethylase (CYP51). Docking studies with AutoDock Vina validate pharmacophore alignment .
Q. How can solubility limitations in biological assays be mitigated?
Derivatize the pyrrolo-pyridine core with hydrophilic groups (e.g., carboxylates or sulfonamides) or use prodrug strategies. Co-solvents like cyclodextrins enhance aqueous solubility without disrupting bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
